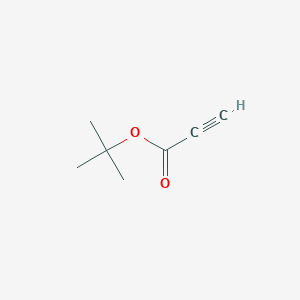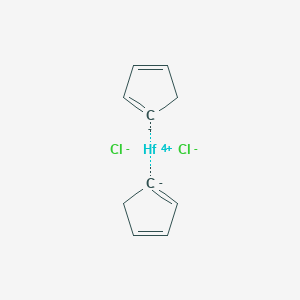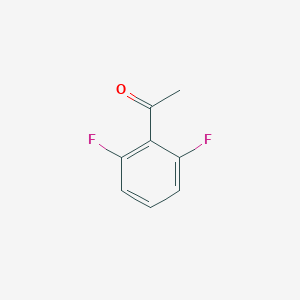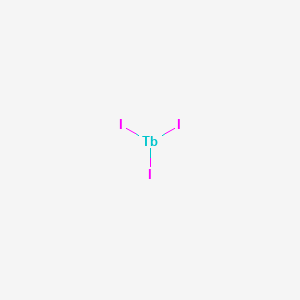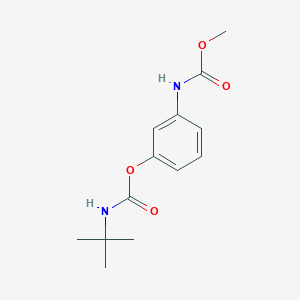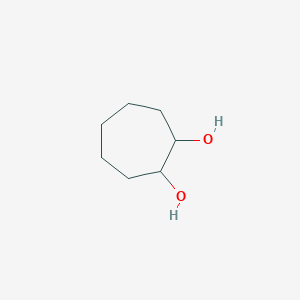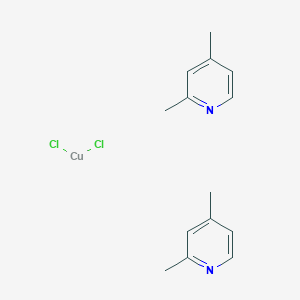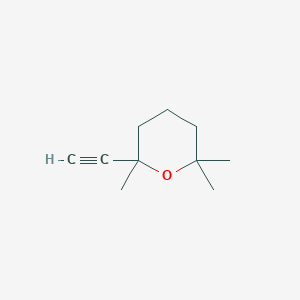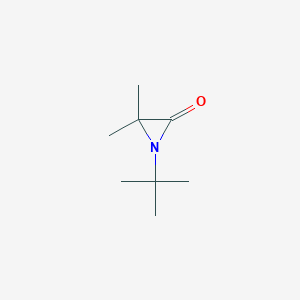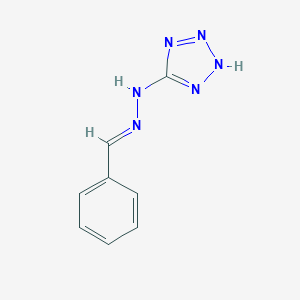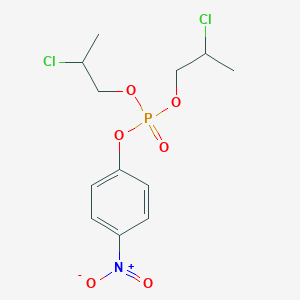
Bis(2-chloropropyl) p-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloropropyl) p-nitrophenyl phosphate (BCPNP) is an organophosphate compound that has been widely used in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of neurotransmitters. BCPNP has been used as a model compound for studying the mechanism of action of organophosphates and for developing new AChE inhibitors.
Mécanisme D'action
Bis(2-chloropropyl) p-nitrophenyl phosphate inhibits AChE by binding to the active site of the enzyme and forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of cholinergic receptors.
Effets Biochimiques Et Physiologiques
Bis(2-chloropropyl) p-nitrophenyl phosphate has been shown to cause a range of biochemical and physiological effects in animals and humans. Inhibition of AChE by Bis(2-chloropropyl) p-nitrophenyl phosphate leads to overstimulation of cholinergic receptors, which can cause symptoms such as muscle twitching, convulsions, respiratory distress, and death. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been shown to cause oxidative stress, DNA damage, and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-chloropropyl) p-nitrophenyl phosphate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, making it useful for studying the role of AChE in neurotransmitter regulation. Bis(2-chloropropyl) p-nitrophenyl phosphate is also relatively stable and easy to synthesize. However, Bis(2-chloropropyl) p-nitrophenyl phosphate has several limitations as a research tool. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Bis(2-chloropropyl) p-nitrophenyl phosphate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Bis(2-chloropropyl) p-nitrophenyl phosphate. One area of interest is the development of new AChE inhibitors based on the structure of Bis(2-chloropropyl) p-nitrophenyl phosphate. Researchers are also investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new methods for detecting and quantifying Bis(2-chloropropyl) p-nitrophenyl phosphate in environmental and biological samples. Finally, researchers are investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the effects of organophosphate exposure on human health.
Méthodes De Synthèse
Bis(2-chloropropyl) p-nitrophenyl phosphate can be synthesized by reacting p-nitrophenol with 2-chloropropylphosphonic acid in the presence of a catalyst such as triethylamine. The reaction yields Bis(2-chloropropyl) p-nitrophenyl phosphate as a yellow crystalline solid.
Applications De Recherche Scientifique
Bis(2-chloropropyl) p-nitrophenyl phosphate has been used extensively in scientific research to study the mechanism of action of organophosphates and to develop new AChE inhibitors. Bis(2-chloropropyl) p-nitrophenyl phosphate has been used as a model compound to investigate the binding of organophosphates to AChE and to study the kinetics of inhibition. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been used to develop new AChE inhibitors with improved potency and selectivity.
Propriétés
Numéro CAS |
14663-72-0 |
|---|---|
Nom du produit |
Bis(2-chloropropyl) p-nitrophenyl phosphate |
Formule moléculaire |
C12H16Cl2NO6P |
Poids moléculaire |
372.13 g/mol |
Nom IUPAC |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Synonymes |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



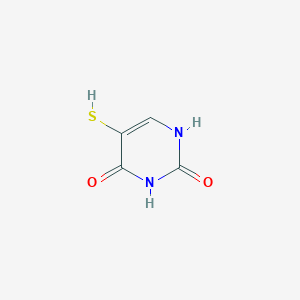
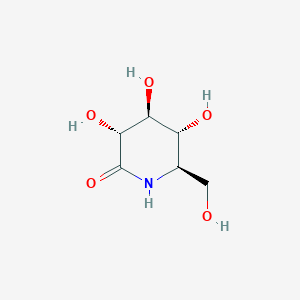
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

